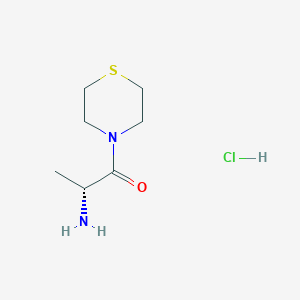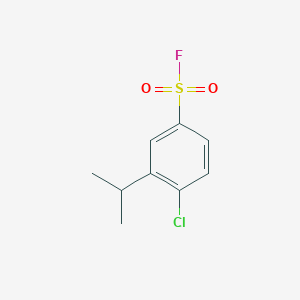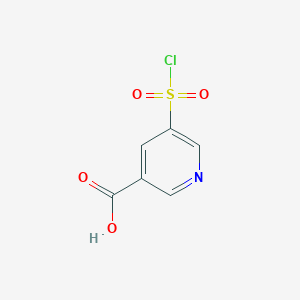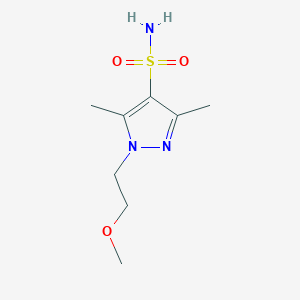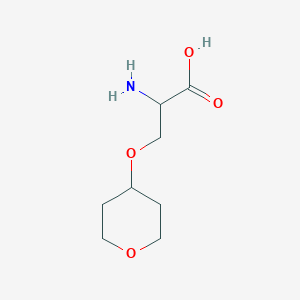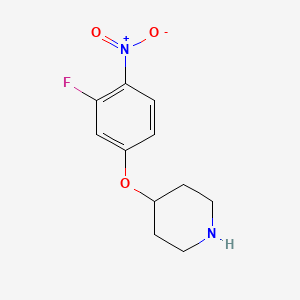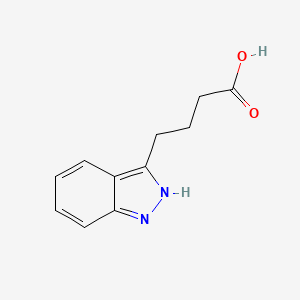
4-(1H-indazol-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indazol-3-yl)butanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
准备方法
The synthesis of 4-(1H-indazol-3-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
4-(1H-indazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
科学研究应用
4-(1H-indazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
4-(1H-indazol-3-yl)butanoic acid can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for treating ovarian and breast cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Indole-3-butyric acid: A plant hormone used in agriculture.
These compounds share the indazole or indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-(2H-indazol-3-yl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI 键 |
FJDZOFCPEKYHHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=C2C=C1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


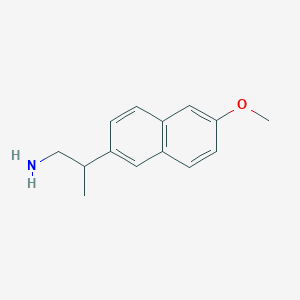
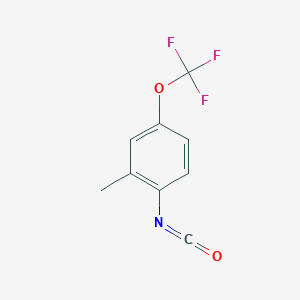
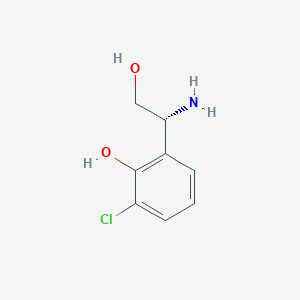
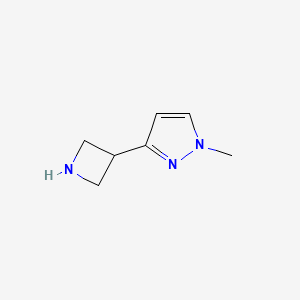
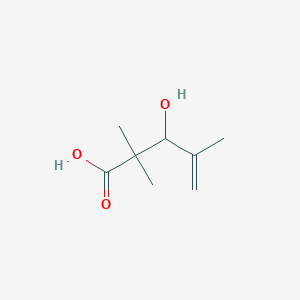
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)
